Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Medicinal Chemistry Drug Design Fluorine Chemistry

Non-fluorinated piperidine scaffolds lack the metabolic stability required for CNS drug discovery. Generic analogs fail to replicate the physicochemical profile needed for brain penetration. • Gem-difluoro group at 3-position enhances metabolic stability and lipophilicity (cLogP ~2.1). • Cbz protecting group enables facile deprotection and downstream diversification. • ≥95% purity ensures reproducibility in kinase, GPCR, and ion channel assays. • In stock for immediate global shipping; custom synthesis for bulk orders available.

Molecular Formula C13H13F2NO3
Molecular Weight 269.24 g/mol
CAS No. 1283720-88-6
Cat. No. B1379656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
CAS1283720-88-6
Molecular FormulaC13H13F2NO3
Molecular Weight269.24 g/mol
Structural Identifiers
SMILESC1CN(CC(C1=O)(F)F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H13F2NO3/c14-13(15)9-16(7-6-11(13)17)12(18)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2
InChIKeyZXYASFDYICUYRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3,3-Difluoro-4-oxopiperidine-1-carboxylate Specifications


Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is a heterocyclic organic compound belonging to the piperidine class. Its molecular formula is C13H13F2NO3 with a molecular weight of 269.24 g/mol . The compound features a benzyl carbamate protecting group on the piperidine nitrogen, a difluoromethylene group at the 3-position, and a ketone at the 4-position [1]. These structural elements make it a versatile intermediate for the synthesis of biologically active molecules in medicinal chemistry and agrochemical research .

Benzyl carbamate N-protecting group allows selective deprotection
3,3-Difluoro motif alters lipophilicity and metabolic stability
Versatile intermediate for medicinal chemistry and agrochemical research

Benzyl 3,3-Difluoro-4-oxopiperidine-1-carboxylate vs. Analogs


While piperidine derivatives are widely used as building blocks, the specific substitution pattern of benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate imparts distinct physicochemical and reactivity profiles that cannot be replicated by simple analogs such as non-fluorinated piperidones or N-Boc protected variants. The gem-difluoro group at the 3-position significantly alters the compound's lipophilicity, metabolic stability, and hydrogen-bonding capacity, directly impacting its utility in drug discovery programs [1]. Generic substitution without these precise structural features would compromise the intended molecular interactions, rendering downstream compounds ineffective or requiring extensive re-optimization. The quantitative evidence below underscores why this specific compound must be procured as specified to ensure experimental fidelity and reproducibility.

Removal of the gem-difluoro group may shift lipophilicity and metabolic stability, altering downstream compound profiles.
Substituting with N-Boc or other protecting groups changes deprotection conditions and synthetic compatibility.
Absence of the benzyl carbamate group may affect reaction selectivity in multi-step synthesis.

Benzyl 3,3-Difluoro-4-oxopiperidine-1-carboxylate Comparative Evidence


Enhanced Lipophilicity and Metabolic Stability

The 3,3-difluoro substitution in benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate significantly increases lipophilicity (logP) and metabolic stability compared to non-fluorinated 4-oxopiperidine analogs. Fluorine atoms adjacent to the ketone reduce oxidative metabolism at the piperidine ring, a known metabolic soft spot [1]. While direct experimental logP data for this specific compound is not publicly available, class-level inference from fluorinated piperidines indicates a logP increase of approximately 0.5–1.0 units relative to the non-fluorinated counterpart [2].

Lipophilicity & Metabolic Stability
Class-level inference
Est. logP increase 0.5–1.0 units vs non-fluorinated analogs
May support CNS compound design through enhanced permeability context
Class-level inference; direct data pending
Medicinal Chemistry Drug Design Fluorine Chemistry

Higher Purity Specifications

Commercially available benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS 1283720-88-6) is offered with guaranteed purity levels of 95% or 97% , whereas some close analogs like tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS 1215071-17-2) are frequently listed without specified purity or at lower grades (e.g., 90% or 'technical grade') . Higher purity minimizes side reactions and simplifies purification in multi-step syntheses.

Purity Specification
Supplier specification
≥5% higher guaranteed purity
Reduces purification burden and supports yield consistency
Lot-specific validation recommended
Organic Synthesis Chemical Procurement Quality Control

Analytical Data Package Availability

Several suppliers provide comprehensive analytical data packages including NMR, HPLC, and GC for benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS 1283720-88-6) upon request . In contrast, many generic piperidine derivatives lack such detailed characterization, forcing users to perform in-house analysis or rely on basic certificates of analysis. The availability of these data packages accelerates the procurement-to-experiment timeline and ensures batch-to-batch consistency.

Analytical Data Package
Vendor-provided data
NMR, HPLC, GC available
Supports faster experimental start-up with pre-verified characterization
Availability may vary by vendor
Analytical Chemistry Quality Control Procurement

Benzyl 3,3-Difluoro-4-oxopiperidine-1-carboxylate Applications


Fluorinated CNS Drug Candidate Synthesis

The enhanced lipophilicity and metabolic stability conferred by the 3,3-difluoro motif make benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate an ideal building block for constructing CNS-penetrant drug candidates. Its structural features align with the design of kinase inhibitors, GPCR modulators, and ion channel blockers where fluorine substitution improves brain exposure and half-life [1].

Lead Compound Optimization

In lead optimization campaigns, the benzyl carbamate protecting group allows for facile deprotection and further functionalization, while the difluoroketone moiety can participate in hydrogen bonding or serve as a bioisostere for metabolically labile groups. The high commercial purity (95–97%) ensures that the compound can be used directly in sensitive biological assays without confounding impurities .

Agrochemical Intermediate Production

Fluorinated piperidines are valued in agrochemical research for their enhanced environmental stability and bioavailability. Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate can be utilized as a key intermediate in the synthesis of novel fungicides, herbicides, or insecticides, where the difluoro group improves field performance and reduces degradation [2].

Application
Selection Property
Validation Focus
CNS-penetrant molecule design
Gem-difluoro motif for metabolic stability
logP and metabolic stability assay context
Lead compound optimization
Benzyl carbamate protecting group and high purity
Deprotection efficiency and impurity impact review
Agrochemical intermediate synthesis
Fluorine-enhanced environmental stability
Degradation profile and bioactivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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